Cav1.3 Calcium Channel Antagonist Activity Versus Positional Isomers and Class Representatives
N-(4-Fluorophenyl)furan-2-carboxamide exhibits moderate antagonist activity at the rat Cav1.3 L-type calcium channel (IC₅₀ = 111 nM in a FLIPR calcium 4 assay) [1]. In contrast, the structurally related furan-2-carboxamide derivative 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) shows no significant Cav1.3 activity but instead selectively blocks NaV1.8 channels (IC₅₀ = 8 nM) . This demonstrates that the simple 4-fluorophenyl substitution directs pharmacological activity toward Cav1.3, a target implicated in aldosterone secretion, cardiac pacemaking, and neuroprotection, whereas bulkier aryl substitutions redirect selectivity to sodium channels.
| Evidence Dimension | Cav1.3 calcium channel antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 111 nM (rat Cav1.3, HEK293 cells, FLIPR calcium 4 assay) |
| Comparator Or Baseline | 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide: IC₅₀ = 8 nM at NaV1.8 (selective sodium channel blocker); no Cav1.3 activity reported |
| Quantified Difference | Target compound shows measurable Cav1.3 antagonism (111 nM); comparator shows no Cav1.3 activity and shifts selectivity entirely to NaV1.8 |
| Conditions | Rat Cav1.3 expressed in HEK293 cells; inhibition of voltage pulse-induced calcium current measured by FLIPR calcium 4 assay |
Why This Matters
For research programs targeting L-type calcium channels (e.g., aldosterone-driven hypertension, Parkinson's disease neuroprotection), N-(4-fluorophenyl)furan-2-carboxamide provides a specific Cav1.3-active chemotype that is absent in related furan-2-carboxamide derivatives optimized for sodium channel targets.
- [1] ChEMBL Database. CHEMBL1096160: Antagonist activity at rat Cav1.3 expressed in HEK293 cells assessed as inhibition of voltage pulse-induced calcium current by FLIPR calcium 4 assay. IC₅₀ = 111 nM. Accessed via TargetMine, May 2026. View Source
